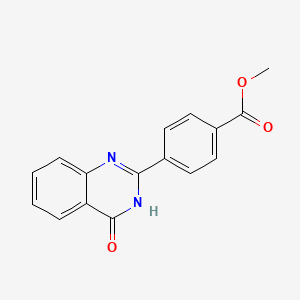

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate” is a chemical compound with the molecular formula C16H12N2O3 . It is related to the quinazolinone family of compounds .

Chemical Reactions Analysis

The compound has been reported to react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . It also reacted with both sodium azide and active methylene compounds .Scientific Research Applications

Antitumor Activity

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate and its analogues demonstrate notable antitumor activities. For instance, certain 3-benzyl-substituted-4(3H)-quinazolinones show broad-spectrum antitumor activity, significantly more potent than the positive control 5-FU (Al-Suwaidan et al., 2016).

Antimicrobial Properties

Various derivatives of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate exhibit promising antimicrobial properties. Studies have shown that these compounds are effective against a range of bacterial and fungal species (Desai, Shihora & Moradia, 2007).

Antioxidant Activity in Lubricating Oils

Some derivatives of this compound have been evaluated as antioxidants and corrosion inhibitors for lubricating oils. Their effectiveness in enhancing the oxidative stability of oils has been confirmed, suggesting potential applications in industrial settings (Habib, Hassan & El‐Mekabaty, 2014).

Anticonvulsant and Antimicrobial Activities

Studies have shown that certain thioxoquinazolinone derivatives of this compound exhibit both anticonvulsant and antimicrobial activities. This dual functionality underscores the compound's potential in pharmaceutical applications (Rajasekaran, Rajamanickam & Darlinquine, 2013).

Molecular Docking Studies

Molecular docking studies of derivatives of Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate have revealed their potential in inhibiting specific biological targets. This insight is valuable for drug design and development processes (El-Azab et al., 2016).

Neurotropic Effects

Derivatives of this compound have been studied for their central neurotropic effects, exhibiting properties such as hypnotic, anticonvulsant, and antidepressant activities. This research highlights the compound's potential in treating various neurological disorders (Ovsjanykova et al., 2016).

Future Directions

properties

IUPAC Name |

methyl 4-(4-oxo-3H-quinazolin-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-21-16(20)11-8-6-10(7-9-11)14-17-13-5-3-2-4-12(13)15(19)18-14/h2-9H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLAUIGSCBBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-YL)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2876519.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2876521.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2876524.png)

![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2876525.png)

![2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]propan-1-one](/img/structure/B2876527.png)

![2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2876535.png)

![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)

![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)